N,N-Diethyl-2-phenylacetamide
Overview
Description
N,N-Diethyl-2-phenylacetamide is an organic compound with the chemical formula C12H17NO. It is a colorless to pale yellow liquid with low volatility at room temperature and is soluble in most organic solvents such as alcohols, ethers, and aromatic hydrocarbons . This compound is often used as an intermediate in the biological and pharmaceutical fields, and it can be utilized as a reagent in the synthesis of drugs .
Mechanism of Action
Target of Action
N,N-Diethyl-2-phenylacetamide, also known as DEPA, primarily targets hematophagous insects including mosquitoes, black flies, horse flies, muscoid flies, rat fleas, ticks, land leeches, and cockroaches . It exerts its effects through interactions with odorant receptors (Ors) and gustatory receptor neurons (GRNs) in these insects .
Mode of Action
DEPA acts as a repellent, interfering with the sensory mechanisms of insects. It interacts with the Ors and GRNs of the insects, disrupting their ability to detect hosts . This interaction leads to changes in the behavior of the insects, primarily reducing their attraction to potential hosts.
Biochemical Pathways
It is known that depa interferes with the normal functioning of the ors and grns in insects . These receptors play a crucial role in the detection of hosts by insects. By interacting with these receptors, DEPA disrupts the insects’ host-seeking behavior.
Pharmacokinetics
It is known that depa is a low-volatility compound that is soluble in most organic solvents . It has a boiling point of 169-171 °C and a density of 1.004 g/mL at 25 °C .
Result of Action
The primary result of DEPA’s action is the repulsion of hematophagous insects. By interacting with the Ors and GRNs of these insects, DEPA disrupts their host-seeking behavior, effectively reducing their attraction to potential hosts . This makes DEPA an effective insect repellent.
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various enzymes and proteins to exert its repellent effect .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Diethyl-2-phenylacetamide have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
N,N-Diethyl-2-phenylacetamide can be synthesized by the reaction of phenylacetyl chloride (C6H5CH2COCl) with diethylamine ((C2H5)2NH). During the reaction, diethylamine is added dropwise to phenylacetyl chloride, resulting in the formation of this compound with the evolution of hydrogen chloride gas . The target product is then purified by distillation .
Chemical Reactions Analysis
N,N-Diethyl-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: It can be reduced to form secondary amines.
Substitution: This compound can participate in N-substitution reactions, where the diethylamine group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-Diethyl-2-phenylacetamide has a wide range of scientific research applications:
Comparison with Similar Compounds
N,N-Diethyl-2-phenylacetamide is similar to other insect repellents such as N,N-diethyl-3-methylbenzamide (DEET) and dimethyl phthalate (DMP). it has unique properties that make it a valuable alternative:
N,N-diethyl-3-methylbenzamide (DEET): Both compounds are effective insect repellents, but this compound has been shown to have a different mechanism of action and may offer different efficacy profiles.
Dimethyl phthalate (DMP): While DMP is also used as an insect repellent, this compound has a distinct chemical structure and may provide different benefits in terms of repellency and safety.
Similar compounds include:
- N,N-diethyl-3-methylbenzamide (DEET)
- Dimethyl phthalate (DMP)
- N,N-diethylbenzamide
This compound stands out due to its unique chemical structure and specific interactions with insect receptors, making it a valuable compound in both research and practical applications.
Properties
IUPAC Name |
N,N-diethyl-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-13(4-2)12(14)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDAWVUDZLBBAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179048 | |
Record name | N,N-Diethylphenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N,N-Diethylbenzeneacetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032635 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>28.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID14719302 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2431-96-1 | |
Record name | N,N-Diethyl-2-phenylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2431-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diethylphenylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002431961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethyl phenylacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8245 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Diethylphenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethylphenylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIETHYLPHENYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTI4PYU0SH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N,N-Diethylbenzeneacetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032635 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
86 °C | |
Record name | N,N-Diethylbenzeneacetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032635 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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